molecular formula C11H14O3 B13613386 Methyl (s)-3-hydroxy-3-(p-tolyl)propanoate

Methyl (s)-3-hydroxy-3-(p-tolyl)propanoate

Cat. No.: B13613386
M. Wt: 194.23 g/mol
InChI Key: GANZSABMUMXELE-JTQLQIEISA-N
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Description

Methyl (s)-3-hydroxy-3-(p-tolyl)propanoate is an organic compound with a molecular structure that includes a hydroxy group, a methyl ester, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-hydroxy-3-(p-tolyl)propanoate can be achieved through several methods. One common approach involves the esterification of (s)-3-hydroxy-3-(p-tolyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-hydroxy-3-(p-tolyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(p-tolyl)propanoate or 3-carboxy-3-(p-tolyl)propanoate.

    Reduction: Formation of 3-hydroxy-3-(p-tolyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (s)-3-hydroxy-3-(p-tolyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (s)-3-hydroxy-3-(p-tolyl)propanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have biological activity. The p-tolyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity to proteins and other macromolecules.

Comparison with Similar Compounds

Methyl (s)-3-hydroxy-3-(p-tolyl)propanoate can be compared with other similar compounds such as:

    Methyl 3-hydroxy-3-phenylpropanoate: Lacks the p-tolyl group, resulting in different chemical and biological properties.

    Ethyl (s)-3-hydroxy-3-(p-tolyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.

    Methyl (s)-3-hydroxy-3-(m-tolyl)propanoate: Contains a meta-tolyl group instead of a para-tolyl group, leading to different steric and electronic effects.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl (3S)-3-hydroxy-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C11H14O3/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6,10,12H,7H2,1-2H3/t10-/m0/s1

InChI Key

GANZSABMUMXELE-JTQLQIEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CC(=O)OC)O

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)OC)O

Origin of Product

United States

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